An In-depth Technical Guide on the Structural Properties of (S)-(+)-1-Benzyl-3-aminopyrrolidine
An In-depth Technical Guide on the Structural Properties of (S)-(+)-1-Benzyl-3-aminopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and physical properties of the chiral molecule (S)-(+)-1-Benzyl-3-aminopyrrolidine. This compound is a valuable building block in medicinal chemistry and drug development, making a thorough understanding of its structural characteristics essential for its application in the synthesis of novel therapeutic agents.
Chemical and Physical Properties
(S)-(+)-1-Benzyl-3-aminopyrrolidine, with the CAS number 114715-38-7, is a substituted pyrrolidine derivative. Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₁₆N₂ | [1] |
| Molecular Weight | 176.26 g/mol | [1][2] |
| Appearance | Clear, colorless to yellow liquid | - |
| Density | 1.024 g/mL at 25 °C | [2] |
| Boiling Point | 100-105 °C at 3 mmHg | [3] |
| Refractive Index (n20/D) | 1.5450 - 1.5477 | [2][3] |
| Optical Rotation ([α]20/D) | +1.99° (neat) | [3] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted): A predicted ¹H NMR spectrum in CDCl₃ suggests the following approximate chemical shifts:
-
7.21-7.32 ppm (m, 5H): Aromatic protons of the benzyl group.
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3.60 ppm (d, J=4.3 Hz, 2H): Methylene protons of the benzyl group (CH₂-Ph).
-
3.49-3.51 ppm (m, 1H): Proton on the chiral carbon of the pyrrolidine ring (CH-NH₂).
-
2.68-2.74 ppm (m, 2H), 2.46-2.48 ppm (m, 1H), 2.18-2.33 ppm (m, 2H): Protons of the pyrrolidine ring.
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1.61 ppm (s, 2H): Protons of the primary amine group (-NH₂).
-
1.48-1.50 ppm (m, 1H): One of the pyrrolidine ring protons.
¹³C NMR: Based on the structure, the ¹³C NMR spectrum is expected to show signals corresponding to the aromatic carbons of the benzyl group, the methylene carbon of the benzyl group, and the four distinct carbons of the pyrrolidine ring.
Infrared (IR) Spectroscopy
The NIST Chemistry WebBook provides the gas-phase IR spectrum for (3S)-(+)-1-benzyl-3-aminopyrrolidine. Key characteristic absorption bands would include:
-
N-H stretching: Around 3300-3400 cm⁻¹ for the primary amine.
-
C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
-
C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.
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C-N stretching: In the fingerprint region.
Mass Spectrometry (MS)
The NIST WebBook indicates the availability of the electron ionization (EI) mass spectrum for the (R)-(-) enantiomer, which would be identical for the (S)-(+) enantiomer. The fragmentation pattern of aliphatic amines is primarily characterized by α-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom. For 1-benzyl-3-aminopyrrolidine, the major fragmentation pathways would likely involve the loss of the benzyl group or cleavage of the pyrrolidine ring. The molecular ion peak (M⁺) would be expected at m/z 176.
Crystalline Structure
Currently, there is no publicly available information on the crystal structure of (S)-(+)-1-Benzyl-3-aminopyrrolidine from X-ray crystallography studies. Such a study would provide definitive information on its three-dimensional conformation, bond lengths, and bond angles in the solid state.
Experimental Protocols
Detailed, compound-specific experimental protocols for the characterization of (S)-(+)-1-Benzyl-3-aminopyrrolidine are not widely published. However, standard methodologies for the techniques described above are provided here as a general guide.
NMR Spectroscopy
A general protocol for obtaining ¹H and ¹³C NMR spectra is as follows:
-
Sample Preparation: Dissolve 5-20 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[4]
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).[4]
-
-
Data Acquisition:
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the chemical shifts to an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.[8]
-
Optical Rotation Measurement
The optical rotation is a critical parameter for confirming the enantiomeric purity of a chiral compound.
-
Instrument: A polarimeter is used for this measurement.
-
Sample Preparation: Prepare a solution of the compound of a known concentration in a suitable solvent. For a neat liquid, the pure substance is used.
-
Measurement:
-
Calibrate the polarimeter with a blank (the pure solvent).
-
Fill the sample cell with the prepared solution or the neat liquid, ensuring no air bubbles are present.
-
Place the sample cell in the polarimeter and measure the angle of rotation.
-
The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration of the solution in g/mL.
-
Refractive Index Measurement
The refractive index is a physical constant that can be used to identify and assess the purity of a liquid sample.
-
Instrument: An Abbe refractometer or a digital refractometer is typically used.
-
Procedure:
-
Ensure the prism of the refractometer is clean.
-
Apply a small drop of the liquid sample onto the prism.
-
Close the prism assembly.
-
Allow the sample to reach the desired temperature (usually 20 °C).
-
Observe the borderline between the light and dark fields through the eyepiece (for an Abbe refractometer) or read the digital display.
-
Record the refractive index value.
-
Logical Workflow for Characterization
The following diagram illustrates a typical workflow for the structural characterization of a chiral amine like (S)-(+)-1-Benzyl-3-aminopyrrolidine.
Caption: Workflow for the synthesis and characterization of (S)-(+)-1-Benzyl-3-aminopyrrolidine.
References
- 1. 1-Benzyl-3-aminopyrrolidine | C11H16N2 | CID 2756613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-苄基-3-氨基吡咯烷 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. (S)-(+)-1-Benzyl-3-aminopyrrolidine | 114715-38-7 [chemicalbook.com]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. chem.uiowa.edu [chem.uiowa.edu]
- 6. chem.uoi.gr [chem.uoi.gr]
- 7. epfl.ch [epfl.ch]
- 8. application.wiley-vch.de [application.wiley-vch.de]
